molecular formula C9H10BrNO3 B1580512 3-Bromotyrosine CAS No. 54788-30-6

3-Bromotyrosine

Cat. No. B1580512
CAS RN: 54788-30-6
M. Wt: 260.08 g/mol
InChI Key: HGWOSUKIFQMEIF-UHFFFAOYSA-N
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Description

3-Bromotyrosine is an amino acid derivative that has become increasingly popular in scientific research due to its unique properties. It is a naturally occurring compound that can be synthesized from tyrosine, an amino acid found in proteins, and bromine. This compound is a valuable tool for scientists because it can be used to study the effects of bromination on tyrosine-containing proteins and to explore the biochemical and physiological effects of bromination. In addition, this compound can be used in lab experiments to study the mechanisms of action of brominated compounds.

Scientific Research Applications

Biomarker for Eosinophil Activation

3-Bromotyrosine (3-BrY) is a product of eosinophil peroxidase and serves as a marker for eosinophil activation. Studies have shown that 3-BrY concentrations in serum are stable under refrigerated and frozen conditions. Elevated levels of 3-BrY were observed in dogs with eosinophilic gastroenteritis, lymphocytic-plasmacytic enteritis, and pancreatitis (Sattasathuchana et al., 2015).

Potential Role in Asthma Management

Urinary bromotyrosine has been studied as a noninvasive marker for eosinophil-catalyzed protein oxidation in asthma management. It tracks with asthma control and predicts the risk of future asthma exacerbations in children (Wedes et al., 2011).

Diagnostic Utility in Canine Diseases

The measurement of 3-BrY in canine serum samples has been validated for precision, reproducibility, linearity, and accuracy. This methodology is under further investigation to determine its diagnostic utilities in canine patients with eosinophilic diseases (Sattasathuchana et al., 2016).

Bromotyrosine Derivatives in Marine Sponges

Bromotyrosine derivatives have been identified in various marine sponges. These compounds have exhibited cytotoxic, antimicrobial, and antitumor activities. For instance, 11-Deoxyfistularin-3, a bromotyrosine derivative from the Caribbean sponge Aplysina fistularis, displayed in vitro activity against human breast carcinoma cell lines (Compagnone et al., 1999).

Metabolism and De-bromination Studies

Research on the metabolism and de-bromination of bromotyrosine has revealed insights into its metabolic pathways and potential physiological effects. Bromo-HPA was identified as the main brominated urinary metabolite of bromotyrosine in rats, with de-halogenation being a major pathway for eliminating free brominated tyrosine in vivo (Mani et al., 2016).

Mechanism of Action

Target of Action

3-Bromotyrosine primarily targets eosinophil peroxidase (EPO) , an enzyme that is the most abundant cytoplasmic granule protein present in eosinophils . Eosinophils play a crucial role in the immune response against microorganisms and multicellular parasites .

Mode of Action

The interaction of this compound with its target involves the halogenation of tyrosine residues in plasma or tissue proteins . This process is primarily catalyzed by eosinophil peroxidase . When eosinophils are activated, they release EPO, leading to the subsequent production of this compound .

Biochemical Pathways

Eosinophil peroxidase uses hydrogen peroxide and a halide or pseudo-halide to catalyze the formation of cytotoxic hypohalous acids . This enzyme also catalyzes the oxidation of bromide ion by hydrogen peroxide, producing a brominating agent that reacts with amine groups and aromatic rings of biomolecules . The major bromide products of this compound and 3,5-di-Bromotyrosine are detectable following EPO-induced protein oxidation .

Pharmacokinetics

The presence of free this compound in blood or urine is the result of enzymatic degradation of these brominated proteins . Free this compound undergoes metabolism and leads to the formation of brominated and de-brominated metabolites . .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It serves as a biomarker for eosinophil peroxidase-induced protein oxidation both in vitro and in vivo . In humans, allergen-challenged lung samples from patients with allergen-induced asthma show a tenfold increase in this compound, highlighting its potential as a marker for oxidative stress in allergic conditions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of inflammation and the activation of eosinophils . For instance, this compound levels are significantly elevated in peritoneal exudate from K. pneumoniae-infected mice, indicating a fivefold increase compared to uninfected controls . This suggests that neutrophils may release increased levels of oxidized products during inflammation .

Biochemical Analysis

Biochemical Properties

3-Bromotyrosine is a product of protein oxidation and is formed when eosinophil peroxidase catalyzes the bromination of tyrosine residues in proteins. This reaction typically occurs during the activation of eosinophils, which are white blood cells involved in the immune response. The presence of this compound is often used as a marker for eosinophil peroxidase-induced protein oxidation in both in vitro and in vivo studies .

In addition to its production in eosinophils, this compound has been found at elevated levels in peritoneal exudate from mice infected with Klebsiella pneumoniae, suggesting that neutrophils also release higher levels of oxidized products during inflammation . This compound interacts with various biomolecules, including proteins and enzymes, leading to modifications that can affect their function and stability.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to inflammation and immune responses. In asthmatic patients, elevated levels of this compound have been observed in lung samples following allergen exposure . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins and enzymes involved in these processes.

For example, this compound can alter the activity of enzymes such as myeloperoxidase, which plays a crucial role in the immune response by producing reactive oxygen species. The modification of proteins by this compound can lead to changes in their function, potentially impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to modifications that can affect their function. One of the primary mechanisms is the bromination of tyrosine residues in proteins, which can alter their structure and activity . This modification can affect enzyme activity, protein-protein interactions, and other cellular processes.

This compound can also act as an inhibitor or activator of certain enzymes, depending on the specific context and the nature of the interaction. For example, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species during the immune response . Additionally, this compound can influence gene expression by modifying transcription factors and other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is stable in serum for up to 180 days when stored at -80°C . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species.

Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in protein activity, gene expression, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound exposure in experimental settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic effects, including oxidative stress and tissue damage . For example, in animal models of asthma, elevated levels of this compound have been associated with increased inflammation and airway hyperresponsiveness .

Threshold effects have also been observed, where low doses of this compound may not produce significant effects, while higher doses can lead to pronounced changes in cellular function and tissue integrity. These findings underscore the importance of carefully considering dosage when studying the effects of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its formation and degradation. During inflammation, eosinophil peroxidase catalyzes the formation of this compound from tyrosine residues in proteins . This compound can then undergo further metabolism, including de-bromination and conversion to other metabolites.

One of the major metabolic pathways for this compound involves its conversion to 3-bromo-4-hydroxyphenylacetic acid, a brominated metabolite that can be excreted in the urine . Additionally, this compound can be de-brominated to form 4-hydroxyphenylacetic acid, a metabolite of tyrosine in mammals . These metabolic pathways highlight the complex nature of this compound metabolism and its potential impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments .

Once inside the cell, this compound can interact with various binding proteins, which can affect its localization and accumulation. For example, it can bind to proteins involved in the immune response, leading to its concentration in areas of inflammation . These interactions play a crucial role in determining the distribution and activity of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific compartments.

For example, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and contribute to oxidative stress . Additionally, its presence in the nucleus can influence gene expression by modifying transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential impact on health and disease.

properties

IUPAC Name

2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOSUKIFQMEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970126
Record name 3-Bromotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Bromotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

54788-30-6
Record name 3-Bromotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54788-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromotyrosine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3-Bromotyrosine (3-BrY) is formed through the action of eosinophil peroxidase (EPO) and myeloperoxidase (MPO), enzymes found in certain immune cells. These enzymes use hydrogen peroxide (H2O2) and bromide ions (Br-) to generate reactive brominating species, which can then react with tyrosine residues in proteins, leading to the formation of 3-BrY. [, , , , ]

A: Elevated levels of 3-BrY have been detected in biological samples from patients with various inflammatory conditions, including asthma [, , , ], chronic inflammatory enteropathy in dogs [, ], cystic fibrosis [], atherosclerosis [], and sepsis [].

ANone: The molecular formula of 3-BrY is C9H10BrNO3, and its molecular weight is 262.09 g/mol.

A: 3-BrY can be distinguished from tyrosine using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques can identify the presence of the bromine atom in 3-BrY, which is absent in tyrosine. [, , ]

A: While 3-BrY is primarily considered a marker of oxidative damage, recent research suggests it may have a role in modulating inflammatory processes. For example, one study found that 3-BrY might influence enterochromaffin cell apoptosis and the p38 MAPK and ERK signaling pathways. [] Further research is needed to fully understand its biological functions.

A: Elevated 3-BrY often indicates increased activity of EPO and MPO, signifying heightened inflammation and oxidative stress in the body. This finding can aid in diagnosing inflammatory conditions and monitoring disease activity and treatment response. [, , , ]

A: Several techniques are available for detecting and quantifying 3-BrY in biological samples. These include gas chromatography-mass spectrometry (GC-MS) [, , , ], liquid chromatography-mass spectrometry (LC-MS) [, ], and immunohistochemical staining using specific antibodies. [, ]

A: One challenge is the potential for artifactual formation of 3-BrY during sample processing. This can be addressed by using appropriate controls and analytical techniques that minimize artifact generation. [] Another challenge is achieving sufficient sensitivity to detect low levels of 3-BrY, requiring highly sensitive analytical methods like GC-MS and LC-MS.

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